molecular formula C18H29N5O2 B2899690 tert-Butyl ((1-(6-(cyclopropylamino)pyrimidin-4-yl)piperidin-2-yl)methyl)carbamate CAS No. 1353944-71-4

tert-Butyl ((1-(6-(cyclopropylamino)pyrimidin-4-yl)piperidin-2-yl)methyl)carbamate

Cat. No.: B2899690
CAS No.: 1353944-71-4
M. Wt: 347.463
InChI Key: KQNVIWQSGBRMLC-UHFFFAOYSA-N
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Description

Properties

IUPAC Name

tert-butyl N-[[1-[6-(cyclopropylamino)pyrimidin-4-yl]piperidin-2-yl]methyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H29N5O2/c1-18(2,3)25-17(24)19-11-14-6-4-5-9-23(14)16-10-15(20-12-21-16)22-13-7-8-13/h10,12-14H,4-9,11H2,1-3H3,(H,19,24)(H,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQNVIWQSGBRMLC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC1CCCCN1C2=NC=NC(=C2)NC3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H29N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

tert-Butyl ((1-(6-(cyclopropylamino)pyrimidin-4-yl)piperidin-2-yl)methyl)carbamate, also known by its CAS number 1353944-71-4, is a compound that has garnered attention for its potential biological activities, particularly in the context of pharmacological applications. This article explores its biological activity, including mechanisms of action, pharmacokinetics, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C18H29N5O2C_{18}H_{29}N_{5}O_{2} with a molecular weight of 347.46 g/mol. Its structure features a piperidine ring substituted with a pyrimidine moiety and a cyclopropyl amino group, which may contribute to its biological activity.

Research indicates that compounds similar to this compound can interact with various biological targets, including kinases involved in cell signaling pathways. For instance, studies on related compounds have shown that they can inhibit ERK5 kinase activity, which is implicated in cancer cell proliferation and survival . The inhibition of such kinases suggests that this compound may have potential anti-cancer properties.

Anticancer Potential

In vitro studies have demonstrated that derivatives of this compound exhibit submicromolar potency against specific cancer cell lines. The structure's ability to modulate kinase activity provides a basis for its potential use in cancer therapeutics .

Pharmacokinetics

The pharmacokinetic profile of similar compounds indicates favorable absorption and distribution characteristics. For example, studies report good oral bioavailability and low clearance rates in animal models, which are critical parameters for therapeutic efficacy . A comparative analysis of related compounds shows varying degrees of membrane permeability and metabolic stability.

CompoundCl (mL/min/kg)Vd (L/kg)t1/2 (min)F (%)
Example A140.68042
Example B100.86050

Case Studies

  • Inhibition of ERK5 Kinase : A study examined the inhibition of ERK5 kinase by related pyrimidine-based compounds. Results showed that these inhibitors maintained their potency across various assays, demonstrating their potential as therapeutic agents in oncology .
  • Antibacterial Activity : Another investigation focused on the antibacterial effects of structurally similar carbamates against resistant strains. The findings indicated significant bactericidal activity at low concentrations, comparable to established antibiotics .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Pyrimidine Ring

Key Compounds :

tert-Butyl ((1-(6-Methoxy-2-(methylthio)pyrimidin-4-yl)piperidin-2-yl)methyl)carbamate CAS No.: 1353947-50-8 Molecular Formula: C₁₇H₂₈N₄O₃S Molecular Weight: 368.49 g/mol . Differences: Methoxy and methylthio groups at the 6- and 2-positions, respectively, instead of cyclopropylamino.

tert-Butyl ((1-(6-Chloro-2-(methylthio)pyrimidin-4-yl)piperidin-2-yl)methyl)carbamate CAS No.: 1261236-16-1 Molecular Formula: C₁₆H₂₅ClN₄O₂S Molecular Weight: 372.91 g/mol . Differences: Chloro substituent at the 6-position. Impact: The electron-withdrawing chloro group may reduce nucleophilic reactivity compared to the cyclopropylamino group, affecting interactions with biological targets.

tert-Butyl ((1-(6-Ethoxypyrimidin-4-yl)piperidin-2-yl)methyl)carbamate CAS No.: 1353989-78-2 Molecular Formula: C₁₇H₂₈N₄O₃ Molecular Weight: 336.43 g/mol . Differences: Ethoxy group at the 6-position.

Modifications in the Piperidine/Carbamate Backbone

tert-Butyl (1-Acetylpiperidin-4-yl)carbamate

  • Synthesis : Prepared via acetylation of tert-butyl piperidin-4-ylcarbamate .
  • Differences : Acetylated piperidine nitrogen vs. methylcarbamate on the piperidin-2-ylmethyl group.
  • Impact : The acetyl group reduces basicity of the piperidine nitrogen, which may influence pharmacokinetic properties like blood-brain barrier penetration.

tert-Butyl (4-Hydroxy-5-methoxypyridin-3-yl)methylcarbamate

  • Molecular Formula : C₁₂H₁₈N₂O₄
  • Molecular Weight : 254.29 g/mol .
  • Differences : Pyridine ring instead of pyrimidine; hydroxyl and methoxy substituents.
  • Impact : The aromatic pyridine core may exhibit different π-π stacking interactions compared to pyrimidine in drug-target binding.

Key Observations :

  • The methoxy analogue’s hazards (oral toxicity, skin/eye irritation) suggest that electron-donating groups may increase reactivity .
  • The cyclopropylamino group’s lack of reported hazards implies improved safety, possibly due to reduced metabolic activation.

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